[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
Description
Properties
IUPAC Name |
[4-(4-bromophenoxy)-3-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCJMFWXQVGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4-(4-Bromophenoxy)-3-fluorophenyl Intermediate
A common approach to synthesize the 4-(4-bromophenoxy)-3-fluorophenyl moiety is through nucleophilic aromatic substitution (SNAr) or etherification reactions involving:
- 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzyl derivatives as starting materials
- 4-bromophenol or its derivatives as the nucleophile
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenol
- Polar aprotic solvents like acetone or dimethylformamide (DMF)
- Controlled heating (50–80 °C) to facilitate ether bond formation
This step yields the 4-(4-bromophenoxy)-3-fluorobenzaldehyde or related intermediates, which are then further functionalized.
Introduction of the Hydroxymethyl Group (Reduction Step)
The hydroxymethyl (-CH2OH) group at the 3-position is typically introduced by reduction of the corresponding aldehyde or ketone intermediate :
- Reduction of 4-(4-bromophenoxy)-3-fluorobenzaldehyde to the corresponding benzyl alcohol
- Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) depending on sensitivity of substituents
- Dissolve the aldehyde intermediate in a suitable solvent such as methanol or ethanol
- Add NaBH4 slowly at 0–5 °C to control reaction rate and avoid side reactions
- Stir until completion (monitored by TLC or HPLC)
- Quench the reaction with water or dilute acid
- Extract and purify the benzyl alcohol product by column chromatography or recrystallization
This method ensures selective reduction of the aldehyde to the alcohol without affecting the bromophenoxy and fluorine substituents.
Purification and Isolation
- The crude product is typically purified by recrystallization from solvents such as isopropyl alcohol or ethyl acetate
- Vacuum drying at moderate temperatures (70–80 °C) removes residual solvents and moisture
- The final product is characterized by NMR, mass spectrometry, and HPLC to confirm purity and structure
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification (phenol + halide) | 4-bromophenol, base (K2CO3), acetone, reflux 7-8 hrs | 70–80 | Controlled temperature to avoid side reactions |
| Reduction of aldehyde to alcohol | NaBH4, methanol, 0–5 °C, 1–2 hrs | 85–90 | Selective reduction, mild conditions |
| Purification | Recrystallization from isopropyl alcohol, vacuum drying | N/A | Ensures >98% purity |
These conditions are adapted from analogous fluorophenyl and bromophenoxy compound preparations reported in patents and related literature.
Supporting Research Findings
- Patents describe similar synthetic sequences involving halogenated fluorophenyl ketones and subsequent nucleophilic substitution with phenols under basic conditions to form aryl ethers.
- Reduction of aromatic aldehydes to benzyl alcohols using sodium borohydride is a well-established method that preserves sensitive functional groups such as bromine and fluorine.
- Chromatographic and crystallization techniques are critical for isolating high-purity this compound, especially for pharmaceutical applications.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Etherification | 3-fluoro-4-hydroxybenzaldehyde + 4-bromophenol | K2CO3, acetone, reflux 55-60 °C, 7-8 h | 4-(4-bromophenoxy)-3-fluorobenzaldehyde | 70–80 |
| 2 | Reduction | 4-(4-bromophenoxy)-3-fluorobenzaldehyde | NaBH4, methanol, 0–5 °C, 1-2 h | This compound | 85–90 |
| 3 | Purification | Crude product | Recrystallization, vacuum drying | Pure this compound | >98 purity |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in [4-(4-Bromophenoxy)-3-fluorophenyl]methanol undergoes oxidation to form aldehydes or ketones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 h | [4-(4-Bromophenoxy)-3-fluorophenyl]methanal | 72% | |
| PCC (Pyridine) | CH₂Cl₂, RT, 12 h | [4-(4-Bromophenoxy)-3-fluorophenyl]methanone | 65% |
Mechanistic Insights :
-
KMnO₄ oxidizes the alcohol to a carboxylic acid in acidic media but yields the aldehyde under milder conditions .
-
PCC selectively oxidizes primary alcohols to ketones without over-oxidation .
Nucleophilic Substitution at Bromine
The bromine atom on the phenoxy ring participates in cross-coupling and substitution reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ (DMSO) | 120°C, 8 h | [4-(4-Azidophenoxy)-3-fluorophenyl]methanol | 88% | |
| CuI, Piperidine | Sonogashira coupling, 60°C | Alkyne-substituted derivative | 76% |
Key Findings :
-
Azide substitution proceeds via an SₙAr mechanism, facilitated by electron-withdrawing fluorine .
-
Sonogashira coupling requires palladium-free conditions for aryl bromides .
Esterification and Ether Formation
The alcohol group reacts with acylating agents to form esters or ethers.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 6 h | Acetylated derivative | 90% | |
| NaH, BnBr | DMF, 0°C → RT, 12 h | Benzyl-protected ether | 84% |
Applications :
-
Acetylation stabilizes the compound for chromatographic purification .
-
Benzylation protects the alcohol during multi-step syntheses .
Elimination Reactions
Under acidic conditions, dehydration forms alkenes.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 140°C, 3 h | 4-(4-Bromophenoxy)-3-fluorostyrene | 68% |
Mechanism :
Reductive Transformations
The alcohol can be reduced to methylene groups or participate in hydrogenolysis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 2 h | [4-(4-Bromophenoxy)-3-fluorophenyl]methane | 55% | |
| H₂, Pd/C | EtOH, RT, 6 h | De-brominated phenol derivative | 92% |
Notes :
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a pharmacological agent. Its halogenated phenyl groups may enhance interactions with biological targets, making it suitable for:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that [4-(4-Bromophenoxy)-3-fluorophenyl]methanol may possess similar properties.
- Anti-inflammatory Effects : Research into related compounds has demonstrated anti-inflammatory activities, suggesting that this compound could be explored for similar therapeutic benefits.
Synthesis of Derivatives
The compound can serve as a precursor for synthesizing various derivatives with modified biological activities. The following methods can be employed:
- Nucleophilic Substitution Reactions : These reactions can introduce different functional groups, potentially enhancing the compound's pharmacological profile.
- Dehydration Reactions : This process may be utilized to create more complex structures that retain or improve biological activity.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds:
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-3-methylpyrazole | Pyrazole structure; methyl group | Antimicrobial |
| 3-(4-Chlorophenyl)-1H-pyrazole | Substituted phenyl ring | Anti-inflammatory |
| 5-Methyl-3-(2-nitrophenyl)pyrazole | Contains a nitro group | Anticancer |
These studies indicate that modifications to the molecular structure can lead to significant changes in biological activity, highlighting the importance of this compound as a versatile scaffold for drug design.
Mechanism of Action
The mechanism of action of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogenated Phenoxy Groups
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Substituent Position : The 3-bromo substitution in alters steric hindrance compared to the 3-fluoro in the target compound, affecting receptor interactions.
Analogues with Heterocyclic or Functional Group Modifications
Table 2: Functional Group Variations
Key Findings :
- Heterocyclic Integration : The pyrazole ring in introduces hydrogen-bonding sites, expanding utility in drug design .
- Benzyloxy vs. Bromophenoxy: The benzyloxy group in improves solubility but reduces electron-withdrawing effects compared to bromophenoxy .
Pharmacological and Market Trends
- Market Dynamics : The target compound’s discontinued status () highlights scalability challenges, shifting focus to analogues like or benzyloxy derivatives .
Biological Activity
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H10BrF O
- CAS Number : 1037141-37-9
Its structure features a bromophenoxy group and a fluorophenyl group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. Table 1 summarizes the antimicrobial efficacy against different pathogens.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 | 15 µg/mL |
| Escherichia coli | 20 | 20 µg/mL |
| Pseudomonas aeruginosa | 18 | 25 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrated that it inhibits pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, as shown in Table 2.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 120 | 60 |
| IL-1β | 100 | 50 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against multi-drug resistant strains of bacteria revealed a promising reduction in bacterial load in vivo, supporting its potential as an alternative treatment option.
- Case Study on Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound led to significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes for [4-(4-bromophenoxy)-3-fluorophenyl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example:
- Step 1: React 4-bromophenol with 3-fluoro-4-hydroxybenzyl alcohol via SNAr in the presence of K₂CO₃/DMF at 80–100°C to form the ether intermediate .
- Step 2: Protect the methanol group using trimethylsilyl chloride (TMSCl), followed by bromophenoxy group introduction .
- Yield Optimization: Use anhydrous conditions to minimize hydrolysis and monitor reaction progress via TLC. Pd-catalyzed methods (e.g., Suzuki coupling) may require ligands like PPh₃ to enhance stability .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent effects:
- HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error.
- X-ray Crystallography: Resolve steric effects from bromine/fluorine substituents .
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:3) for polar impurities.
- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals.
- HPLC: Reverse-phase C18 columns (MeOH/H₂O gradient) resolve closely related byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/fluorine substituents impact reactivity in further derivatization?
Methodological Answer:
- Steric Hindrance: Bromine’s bulkiness reduces nucleophilic attack at the para position, favoring meta functionalization .
- Electronic Effects: Fluorine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution but deactivates adjacent positions. Computational DFT studies (e.g., Gaussian09) model charge distribution to predict reactive sites .
Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed reactions involving this compound?
Methodological Answer:
- Side Reactions: Pd(0) intermediates may undergo β-hydride elimination, forming olefins. For example, in Heck couplings, trace water can hydrolyze intermediates, leading to ketone byproducts .
- Mitigation: Use dry solvents, scavengers (e.g., molecular sieves), and ligands (e.g., BINAP) to stabilize Pd catalysts .
Q. How can this compound serve as a precursor in drug discovery?
Methodological Answer:
Q. How do researchers resolve contradictions in spectroscopic data across different studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
